molecular formula C8H8BrNO2 B2719301 2-Amino-4-bromo-6-methylbenzoic acid CAS No. 1191076-36-4

2-Amino-4-bromo-6-methylbenzoic acid

Cat. No. B2719301
CAS RN: 1191076-36-4
M. Wt: 230.061
InChI Key: FFCBTRXFKXWSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-bromo-6-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 . It is used as a building block in the preparation of anthranilic acids possessing antibacterial activity . It also performs a herbicidal function in agriculture .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-6-methylbenzoic acid consists of a benzene ring substituted with an amino group (NH2), a bromo group (Br), and a methyl group (CH3) at positions 2, 4, and 6 respectively . The carboxylic acid group (-COOH) is attached to the benzene ring .


Physical And Chemical Properties Analysis

2-Amino-4-bromo-6-methylbenzoic acid has a molecular weight of 230.06 . It has a density of 1.7±0.1 g/cm3, a boiling point of 356.8±42.0 °C at 760 mmHg, and a flash point of 169.6±27.9 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis of Organic Nonlinear Optical (NLO) Materials

2-Amino-4-bromo-6-methylbenzoic acid can be used in the synthesis of organic nonlinear optical (NLO) materials . These materials are important for the development of optoelectronic devices. The overlap of π-orbitals in the acid molecule leads to delocalization of intermolecular charge distribution, resulting in large hyperpolarizabilities .

Synthesis of Photoswitches

This compound can be used in the synthesis of photoswitches . Photoswitches are molecules that can change their physical or chemical properties in response to light, making them useful in a variety of applications, including data storage, molecular machines, and photopharmacology .

Synthesis of Azobenzene Derivatives

2-Amino-4-bromo-6-methylbenzoic acid can be used in the synthesis of azobenzene derivatives . These compounds are a class of azo compounds that show promise for use as photoswitches in biology .

Synthesis of Pharmaceuticals

This compound is used as an intermediate in synthesizing pharmaceuticals . It can be used to create a variety of drugs, depending on the other compounds it is combined with .

Synthesis of Agrochemicals

2-Amino-4-bromo-6-methylbenzoic acid is also used as an intermediate in the synthesis of agrochemicals . These chemicals are used in agriculture to protect crops and improve yield .

Synthesis of Dyes

This compound can be used in the synthesis of dyes . Dyes have a wide range of applications, from textiles to food coloring .

Building Block for Organic Compounds

2-Amino-4-bromo-6-methylbenzoic acid can be used as a building block for organic compounds in academic research . This makes it a valuable tool for researchers studying organic chemistry .

Synthesis of 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone

This compound can be used to synthesize 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone . This compound has potential applications in various fields .

Safety and Hazards

While specific safety and hazard information for 2-Amino-4-bromo-6-methylbenzoic acid is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

2-amino-4-bromo-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCBTRXFKXWSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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